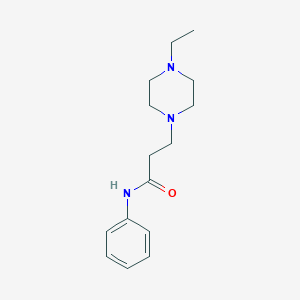![molecular formula C19H28N2O3S B248629 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mécanisme D'action
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane exerts its anti-tumor effects by inhibiting HDAC activity, resulting in the accumulation of acetylated histones and other proteins, which leads to changes in gene expression. This, in turn, leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the inhibition of angiogenesis and the induction of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has a number of advantages for lab experiments, including its potent anti-tumor activity and its ability to induce changes in gene expression. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are many potential future directions for research on 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, including the development of new HDAC inhibitors with improved efficacy and safety profiles, the identification of new targets for HDAC inhibitors, and the exploration of the use of HDAC inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of HDAC inhibitors and their potential applications in a wide range of diseases.
Méthodes De Synthèse
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 6-aminocaproic acid. The final step involves the coupling of the resulting intermediate with 4-(2-aminoethyl)benzoic acid to form 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane.
Applications De Recherche Scientifique
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been studied extensively for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to have potent anti-tumor activity in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
Nom du produit |
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane |
|---|---|
Formule moléculaire |
C19H28N2O3S |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
azepan-1-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-10-18(11-9-16)25(23,24)21-14-6-7-17(15-21)19(22)20-12-4-2-3-5-13-20/h8-11,17H,2-7,12-15H2,1H3 |
Clé InChI |
ADQWVFRYPVMXQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)

![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
![Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)
![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)